molecular formula C18H22N4O3S B2585401 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 2034618-05-6

2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2585401
CAS No.: 2034618-05-6
M. Wt: 374.46
InChI Key: GTCAMFUEVOWQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentyloxy, isonicotinamido, and trimethylthiazole groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the isonicotinamido group could potentially participate in various chemical reactions, such as condensation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the cyclopentyloxy group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research on related compounds emphasizes innovative synthesis methods and the exploration of chemical properties. For example, the synthesis of 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization of highly functionalized novel β-(methylthio)enamides, leading to the introduction of various functionalities at the 4-position of the product oxazoles. This methodology underscores the chemical versatility and potential utility of thiazole derivatives in synthesizing complex molecules with potential biological activities (Kumar et al., 2012).

Antiviral and Anticancer Activities

Research on thiazole derivatives also extends to their biological activities. For instance, thiazole nucleosides have been studied for their in vitro activity against various viruses, showcasing the potential of thiazole derivatives in antiviral research (Srivastava et al., 1977). Additionally, the antitumor activities of imidazotetrazines, which share structural similarities with thiazole carboxamides, have been explored, demonstrating their curative potential against leukemia, further highlighting the promise of thiazole and related derivatives in anticancer drug development (Stevens et al., 1984).

Antiallergic Properties

The synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and their evaluation as potential antiallergic agents offer another dimension to the research applications of thiazole derivatives. These compounds have displayed activity in the rat passive cutaneous anaphylaxis (PCA) assay, comparable to known antiallergic agents, suggesting a potential avenue for developing new antiallergic therapies (Wade et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological context in which it is used. For example, if this compound were to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-15(17(24)22(2)3)26-18(20-11)21-16(23)12-8-9-19-14(10-12)25-13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCAMFUEVOWQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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